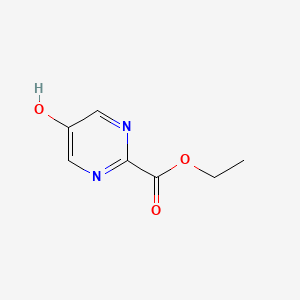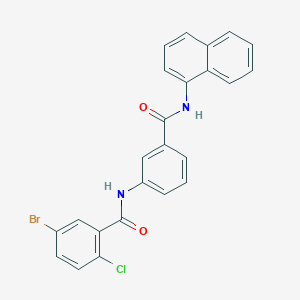
3-Hydroxy-4-methoxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-methoxy-3-methylbutanoic acid, also known as β-Hydroxyisovaleric acid, is a metabolite of the essential amino acid leucine . It has beneficial properties such as reducing muscle tissue damage during exercise, increasing muscle and muscle strength, improving the recovery ability of muscle tissue damage, improving the balance of muscle synthesis and breakdown, maintaining muscle and muscle strength, reducing body fat, tightening, and increasing basal metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C6H12O4 . Its molecular weight is 148.16 . The InChI code is 1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .科学的研究の応用
Role in Wine Aroma
3-Hydroxy-4-methoxy-3-methylbutanoic acid is investigated for its sensory effects in wines and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of hydroxy acids, including compounds structurally related to this compound, to study their concentrations in wines and their potential sensory impacts. This research indicates the importance of such compounds in defining the aroma profile of alcoholic beverages, with findings showing significant variations in concentrations across different types of wines and beers, potentially affecting the sensory experience (Gracia-Moreno et al., 2015).
Bioplastic Production
Another application of hydroxy acids closely related to this compound is in the field of bioplastics. The production of chiral R-3-hydroxyalkanoic acids, which are building blocks for polyhydroxyalkanoate (PHA) bioplastics, has been achieved through hydrolytic degradation of PHA polymers synthesized by Pseudomonas putida. This method offers a novel and efficient way to produce enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters, crucial for developing biodegradable plastics (de Roo et al., 2002).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), polymers comprised of hydroxyalkanoic acids, are gaining attention as biomaterials for medical devices and tissue engineering due to their biodegradability and thermoprocessability. Studies by Chen and Wu (2005) highlight the potential of PHAs, including compounds derived from this compound, in developing various medical and tissue engineering devices. Their research explores the application of PHAs in creating sutures, repair devices, cardiovascular patches, and more, emphasizing the material's favorable mechanical properties and biocompatibility (Chen & Wu, 2005).
These diverse applications illustrate the broad potential of this compound and structurally related compounds in contributing to the aroma profile of beverages, advancing bioplastic technologies, and supporting the development of biomedical devices. The ongoing research in these areas underscores the compound's significance in scientific and industrial contexts.
Safety and Hazards
The compound has been classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
特性
IUPAC Name |
3-hydroxy-4-methoxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBDUFFLDHXECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)
![8-Methoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2580117.png)
![2-chloro-N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]acetamide](/img/structure/B2580120.png)
![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)
![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)
